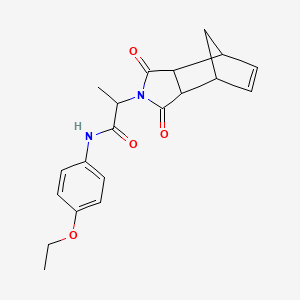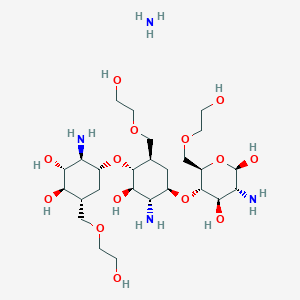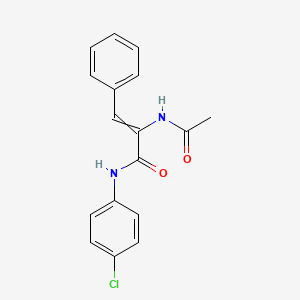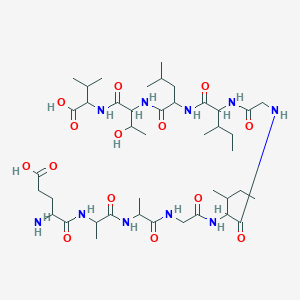![molecular formula C23H22I2O5 B12461178 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12461178.png)
5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes benzyloxy, diiodobenzylidene, tert-butyl, and dioxane-dione groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the diiodobenzylidene group: This step involves the iodination of a benzylidene precursor using iodine and a suitable oxidizing agent.
Formation of the dioxane-dione ring: This is typically achieved through a cyclization reaction involving a dicarbonyl compound and a suitable nucleophile under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The diiodobenzylidene group can be reduced to form a dihydro derivative.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines (NH2R) and thiols (RSH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving iodine.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The diiodobenzylidene group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[4-(Benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a chlorine atom instead of iodine.
5-(4-(Benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione: Contains a benzyloxy group and a different core structure.
Uniqueness
5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both benzyloxy and diiodobenzylidene groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for versatile applications and interactions with various molecular targets.
Propriétés
Formule moléculaire |
C23H22I2O5 |
|---|---|
Poids moléculaire |
632.2 g/mol |
Nom IUPAC |
2-tert-butyl-5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C23H22I2O5/c1-22(2,3)23(4)29-20(26)16(21(27)30-23)10-15-11-17(24)19(18(25)12-15)28-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Clé InChI |
ONLPPVHVFDNXPB-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)I)C(=O)O1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12461111.png)

![2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461123.png)
![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
![3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12461132.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B12461145.png)

![2-[(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B12461162.png)
![2-Amino-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12461169.png)
